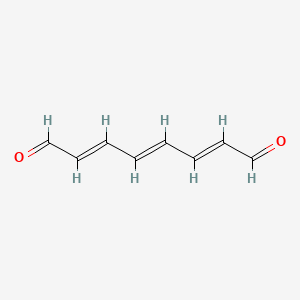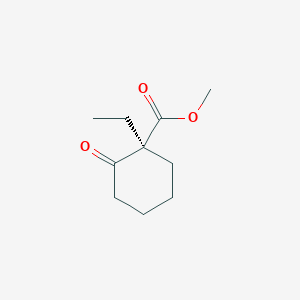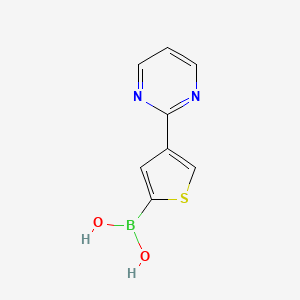
Sodium Palmitate (1-13C, 99%)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Palmitate (1-13C, 99%) is a labeled fatty acid, specifically a sodium salt of palmitic acid where the carbon at position 1 is replaced with the isotope carbon-13. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: Sodium Palmitate (1-13C, 99%) can be synthesized through the saponification of palmitic acid (1-13C) with sodium hydroxide. The reaction typically involves dissolving palmitic acid in an alcohol solvent, followed by the addition of sodium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium palmitate .
Industrial Production Methods: On an industrial scale, sodium palmitate is produced through the hydrolysis of palm oil, which contains a high concentration of palmitic acid. The hydrolysis process is followed by neutralization with sodium hydroxide to yield sodium palmitate .
化学反応の分析
Types of Reactions: Sodium Palmitate (1-13C, 99%) undergoes various chemical reactions, including:
Oxidation: Sodium palmitate can be oxidized to produce palmitic acid and other oxidation products.
Reduction: It can be reduced to form palmitic alcohol.
Substitution: Sodium palmitate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Palmitic acid, carbon dioxide, and water.
Reduction: Palmitic alcohol.
Substitution: Metal palmitates.
科学的研究の応用
Sodium Palmitate (1-13C, 99%) is extensively used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies of lipid metabolism and cellular processes involving fatty acids.
Medicine: Utilized in research on metabolic disorders and the role of fatty acids in disease mechanisms.
Industry: Applied in the production of soaps and detergents due to its surfactant properties
作用機序
The mechanism of action of Sodium Palmitate (1-13C, 99%) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 labeling allows for the tracking of its metabolic fate using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the detailed pathways and molecular targets involved in fatty acid metabolism .
類似化合物との比較
Sodium Stearate: Another sodium salt of a fatty acid, but derived from stearic acid.
Sodium Oleate: A sodium salt of oleic acid, an unsaturated fatty acid.
Sodium Laurate: A sodium salt of lauric acid, a shorter-chain fatty acid.
Comparison:
Uniqueness: Sodium Palmitate (1-13C, 99%) is unique due to its isotopic labeling, which provides a distinct advantage in metabolic studies. Unlike its unlabeled counterparts, it allows for precise tracking and analysis of metabolic pathways.
特性
分子式 |
C16H32NaO2 |
|---|---|
分子量 |
280.41 g/mol |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1; |
InChIキー |
ZUWJMSFTDBLXRA-OMVBPHMTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC[13C](=O)O.[Na] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14078902.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
